4-Nitrosobenzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

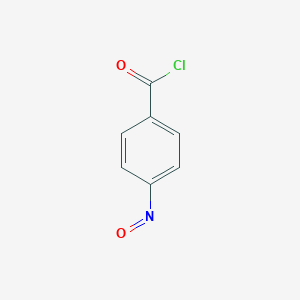

4-Nitrosobenzoyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C7H4ClNO2 and its molecular weight is 169.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

4-Nitrosobenzoyl chloride is synthesized via the reaction of 4-nitrobenzoic acid with thionyl chloride. This method provides high yields and purity, making it suitable for various applications in synthetic chemistry .

Organic Synthesis

This compound is widely used as an acylating agent in organic synthesis. Its reactivity allows it to participate in various reactions:

- Acylation Reactions : It can acylate alcohols and amines to form esters and amides, respectively. For example, it has been employed in the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide through the reaction with 2-(3-chlorophenyl)ethan-1-amine .

| Reaction Type | Product | Reference |

|---|---|---|

| Acylation | N-(3-chlorophenethyl)-4-nitrobenzamide | |

| Esterification | Substituted 4-nitrobenzoate | |

| Derivatization | Phenol derivatives |

Pharmaceutical Applications

In pharmaceutical chemistry, this compound is utilized for the development of various drugs:

- Radiopharmaceuticals : It plays a crucial role in the automated synthesis of [11C]PiB, a compound used in positron emission tomography (PET) imaging to detect amyloid plaques in Alzheimer's disease .

- Prostate Cancer Research : The compound has been used for the derivatization of Androstenediol, which is studied as a potential proliferation agent in prostate cancer .

Environmental Analysis

The compound has been applied in analytical chemistry for the detection of phenolic compounds in environmental samples. For instance, it has been used in high-performance liquid chromatography (HPLC) methods to analyze phenol derivatives in water samples, demonstrating its utility in environmental monitoring .

Case Study 1: Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide

In this study, a reaction involving this compound yielded a novel compound with potential therapeutic properties. The synthesis involved multiple steps including purification via chromatography, resulting in a product yield of 90% .

Case Study 2: Automated Synthesis of [11C]PiB

The use of this compound in synthesizing radiopharmaceuticals has enhanced neuroimaging techniques significantly. This application underscores its importance in medical diagnostics and research into neurodegenerative diseases .

Propiedades

Número CAS |

176843-81-5 |

|---|---|

Fórmula molecular |

C7H4ClNO2 |

Peso molecular |

169.56 g/mol |

Nombre IUPAC |

4-nitrosobenzoyl chloride |

InChI |

InChI=1S/C7H4ClNO2/c8-7(10)5-1-3-6(9-11)4-2-5/h1-4H |

Clave InChI |

QCHCCHKRLSUSRV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)Cl)N=O |

SMILES canónico |

C1=CC(=CC=C1C(=O)Cl)N=O |

Sinónimos |

Benzoyl chloride, 4-nitroso- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.